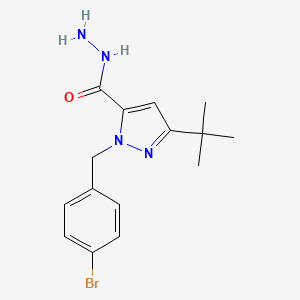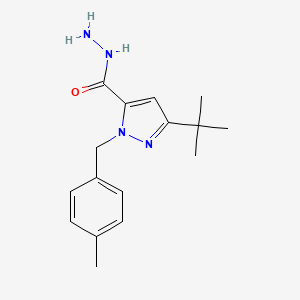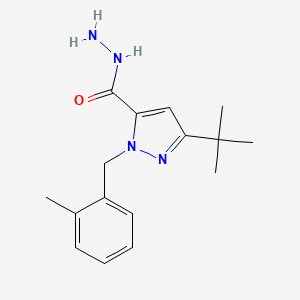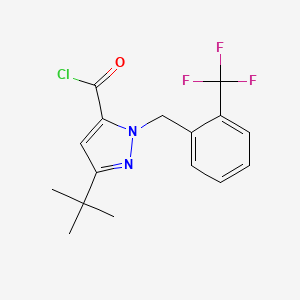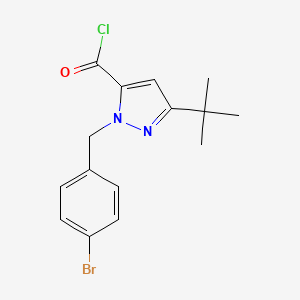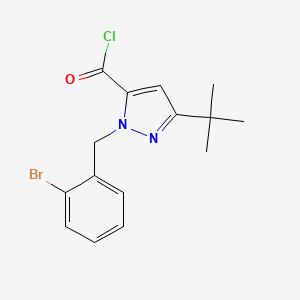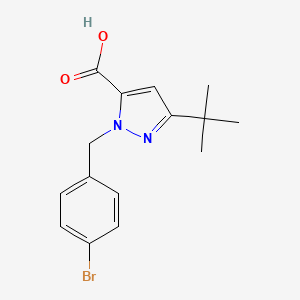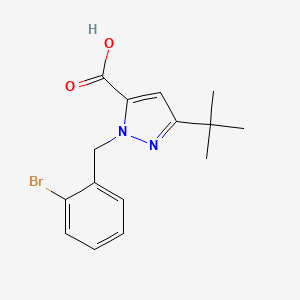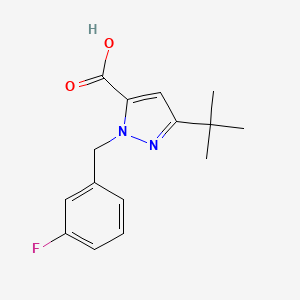
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95%) is an organic compound that has recently been studied for its potential applications in laboratory experiments. It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. This compound has a wide range of applications in the field of chemistry, including drug synthesis, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzyme activities, such as the inhibition of phosphodiesterase enzymes. In addition, this compound has been shown to inhibit the activity of certain receptor proteins, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% are not yet fully understood. However, this compound has been shown to inhibit the activity of certain enzymes and receptors, which may lead to the inhibition of certain biochemical processes. In addition, this compound has been shown to have some anti-inflammatory and anti-cancer effects in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% in laboratory experiments include its low cost and its ability to be used in a variety of reactions. In addition, this compound is relatively stable and has a low toxicity. However, this compound is not water soluble, which can limit its use in certain experiments.
Future Directions
The potential future directions of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% research include further investigation into its potential applications in drug synthesis, materials science, and biochemistry. In addition, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research is needed to develop new methods for synthesizing this compound and to improve its water solubility.
Synthesis Methods
The synthesis of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% typically involves the reaction of an aromatic nitrile with an alkyl halide in the presence of a base. This reaction results in the formation of a nitrile intermediate, which is then reacted with an alkyl halide in the presence of a base. The resulting product is a substituted pyrazole-3-carboxylic acid, which can then be purified by recrystallization.
Scientific Research Applications
5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% has been used in various scientific research applications, including drug synthesis, materials science, and biochemistry. This compound has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of materials such as polymers, nanomaterials, and catalysts. In biochemistry, this compound has been used to study the mechanism of action of various proteins, enzymes, and hormones.
properties
IUPAC Name |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13-8-12(14(19)20)18(17-13)9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQYMFNNRVDJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

